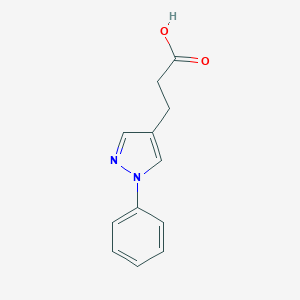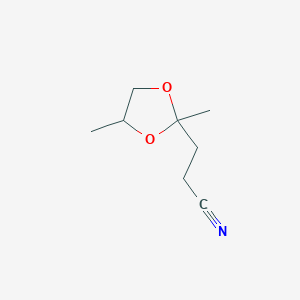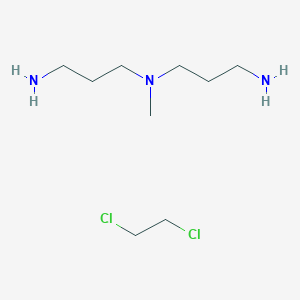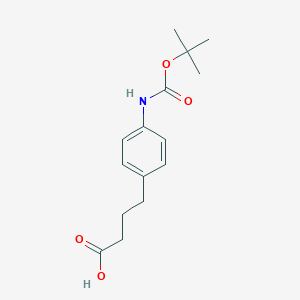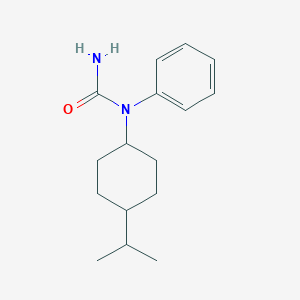
Peramine
Vue d'ensemble
Description
Peramine is a compound isolated from the plant genus Perilla frutescens, which is native to Asia. It has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. In recent years, this compound has been extensively studied in laboratories for its potential therapeutic applications.
Applications De Recherche Scientifique
Insect Feeding Deterrent : Peramine, identified as a novel fungal metabolite, has been found highly effective as a feeding deterrent against the Argentine stem weevil. This property is key in the resistance of endophyte-infected ryegrasses and fescues to this insect pest (Rowan & Tapper, 1989).
Resistance to Pests in Ryegrass : It is produced by the endophytic fungus Neotyphodium lolii and plays a crucial role in conferring resistance to Argentine stem weevil in perennial ryegrass (Ball et al., 1997).
Produced by Epichloë Species : this compound is produced by Epichloë species in symbiotic association with C3 grasses and acts as an insect-feeding deterrent (Berry et al., 2015).
Enhancement of Host Survival : It is the most common alkaloid in grasses infected with Neotyphodium endophytes, enhancing host survival through increased protection from herbivores (Leuchtmann et al., 2000).
Impact on Argentine Stem Weevil : this compound deters the feeding of both adults and larvae of the Argentine stem weevil, affecting larval development (Rowan et al., 1990).
Potential for Enhanced Alkaloid Production : Introducing the perA gene into endophyte strains may boost the production of beneficial alkaloids like this compound, which confers resistance to herbivory in pastures (Hettiarachchige et al., 2018).
Protection from Insect Herbivory : As a secondary metabolite produced by mutualistic fungi, this compound protects the host plant from insect herbivory (Tanaka et al., 2005).
Orientations Futures
Mécanisme D'action
Peramine is a natural product isolated from endophytic fungi, specifically found in perennial ryegrass . It is part of a group of bioprotective alkaloids produced by grass-fungal endophyte symbioses . This article will delve into the various aspects of this compound’s mechanism of action.
Target of Action
This compound’s primary targets are herbivores, both vertebrate and invertebrate . It acts as a deterrent or toxic agent against these organisms, providing protection to the host grass from grazing .
Mode of Action
It is known that it exhibits toxicity to insects . The specific interactions between this compound and its targets, leading to this toxicity, are still under investigation.
Biochemical Pathways
This compound is one of the secondary metabolites produced by endophyte symbiosis . The biochemical pathways involved in its synthesis are complex and involve multiple steps . The key step in the synthesis of this compound is the one-pot construction of the pyrrolopyrazinone ring from pyrrole amide and propargyl bromide .
Result of Action
The primary result of this compound’s action is the deterrence or toxicity to herbivores . This provides a protective effect for the host grass against grazing, contributing to its survival and proliferation .
Action Environment
The production of this compound by endophytic fungi is influenced by the environment. Endophytic fungi grow in the tissue of major subfamily of temperate grasses without discernible adverse effect to the host . The production of this compound and other alkaloids provides protection to the host from various biotic and abiotic stress . Therefore, the action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature, moisture, and nutrient availability.
Analyse Biochimique
Biochemical Properties
Peramine is synthesized by a non-ribosomal peptide synthetase . A single gene, perA, encoding this synthetase is required for this compound biosynthesis . The key step in the synthesis of this compound is the one-pot construction of the pyrrolopyrazinone ring from pyrrole amide and propargyl bromide .
Cellular Effects
The cellular effects of this compound are not well characterized. It is known that this compound is a metabolite of endophytic fungi that systemically colonize the intercellular spaces of leaves of grasses to form mutualistic symbiotic associations . The production of secondary metabolites like this compound by these fungi confers bioprotective benefits to the grass .
Molecular Mechanism
It is known that the synthesis of this compound involves a one-pot reaction of pyrrole amide and propargyl bromide with sodium hydride as a base .
Temporal Effects in Laboratory Settings
The synthesis of this compound has been achieved in four steps, suggesting that it is a stable compound .
Dosage Effects in Animal Models
The effects of this compound dosage in animal models have not been extensively studied. Some metabolites produced by endophytic fungi, including this compound, are known to be toxic to grazing mammals .
Metabolic Pathways
This compound is involved in the metabolic pathways of endophytic fungi. It is synthesized by a non-ribosomal peptide synthetase, suggesting that it is part of non-ribosomal peptide synthesis pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well characterized. As a metabolite of endophytic fungi, it is likely that it is transported through the intercellular spaces of leaves of grasses .
Subcellular Localization
As a metabolite of endophytic fungi, it is likely that it is localized in the intercellular spaces of leaves of grasses .
Propriétés
IUPAC Name |
2-[3-(2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-16-9(4-2-6-15-12(13)14)8-17-7-3-5-10(17)11(16)18/h3,5,7-8H,2,4,6H2,1H3,(H4,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWWGRUJOCIUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN2C=CC=C2C1=O)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145178 | |
| Record name | Peramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102482-94-0 | |
| Record name | Peramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102482940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological activity of peramine?
A1: this compound acts as a potent insect feeding deterrent, contributing to the resistance of endophyte-infected grasses against various insect pests [, , ].
Q2: Is the mechanism of this compound's feeding deterrent activity fully understood?
A2: While this compound effectively deters feeding in numerous insect species, the precise molecular mechanism of action is still under investigation.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C12H15N5O and a molecular weight of 245.28 g/mol [].
Q4: What spectroscopic data are available for this compound?
A4: Spectroscopic data for this compound include NMR, UV, and mass spectrometry. Studies using these techniques have confirmed its structure and enabled the development of analytical methods for its detection and quantification [, , , ].
Q5: Does this compound exhibit any catalytic properties?
A5: this compound is not known to possess catalytic properties. Its primary role is as a defensive alkaloid in the symbiotic relationship between Epichloë endophytes and their host grasses.
Q6: Have there been computational studies on this compound?
A7: Yes, computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been conducted to investigate the ground and excited states of this compound []. These studies provided insights into its electronic structure and spectral properties.
Q7: How does the structure of this compound contribute to its biological activity?
A7: The specific structural features of this compound essential for its insect feeding deterrent activity require further investigation through SAR studies. Understanding these relationships could aid in developing synthetic analogs with enhanced or targeted activity.
Q8: Are there specific formulation strategies for this compound?
A8: As this compound is a naturally occurring alkaloid, specific formulation strategies are not extensively researched. Research primarily focuses on understanding its biosynthesis, ecological role, and potential applications in agriculture.
Q9: What is known about the pharmacokinetics of this compound in mammals?
A9: While this compound is produced by endophytes in forage grasses, its absorption, distribution, metabolism, and excretion (ADME) in mammals are not well-characterized. Research primarily focuses on its ecological role and potential impact on grazing animals.
Q10: How is this compound's insect deterrent activity evaluated?
A12: this compound's efficacy as an insect deterrent is typically assessed through in vitro and in vivo bioassays. These involve observing insect feeding behavior and development on endophyte-infected and endophyte-free grasses [, , , ].
Q11: Are these aspects relevant to this compound research?
A11: These aspects are less relevant to current this compound research. Focus remains on its ecological role, biosynthesis, and potential for improving agricultural practices.
Q12: Are these aspects relevant to this compound research?
A12: These aspects are less relevant to this compound research given its current focus on ecological and agricultural applications.
Q13: Are these aspects relevant to this compound research?
A13: These aspects are less relevant to this compound research given its natural origin and lack of commercial production.
Q14: What are some key historical milestones in this compound research?
A18: Key milestones include its isolation and structural elucidation, the discovery of its insect deterrent properties, and the ongoing research into its biosynthesis and ecological role in the symbiotic relationship between Epichloë endophytes and grasses [, ].
Q15: What are some potential cross-disciplinary applications of this compound research?
A15: this compound research offers potential cross-disciplinary applications in areas such as:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



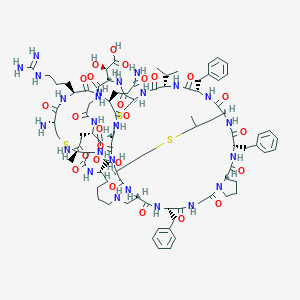
![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)
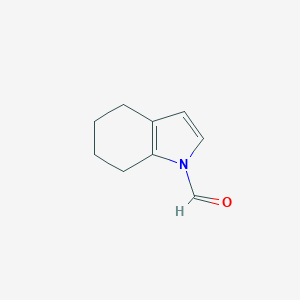
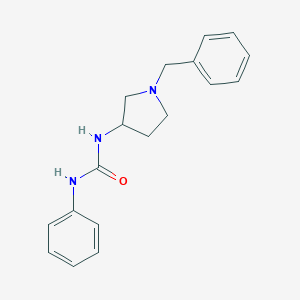
![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B34457.png)
![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)
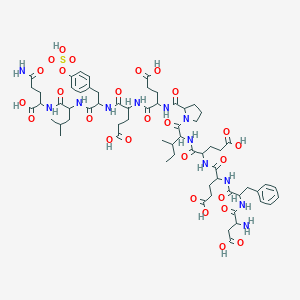
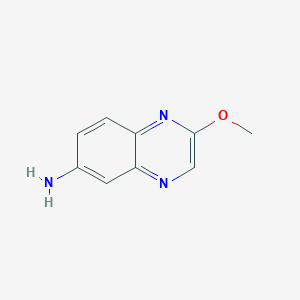
![8-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B34468.png)
